Phenylmethanediol

Description

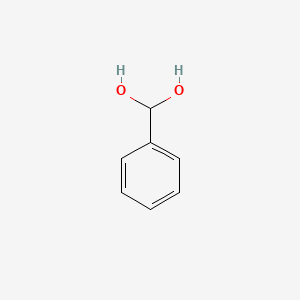

Structure

3D Structure

Properties

CAS No. |

4403-72-9 |

|---|---|

Molecular Formula |

C7H8O2 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

phenylmethanediol |

InChI |

InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h1-5,7-9H |

InChI Key |

SNGARVZXPNQWEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Phenylmethanediol: A Technical Guide to In-Situ Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenylmethanediol, a geminal diol that exists in equilibrium with benzaldehyde (B42025) in aqueous media. Due to its transient nature, this guide focuses on the synthesis of its stable precursor, benzaldehyde, and the subsequent in-situ formation and characterization of this compound. This document offers detailed experimental protocols, quantitative data, and logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as benzaldehyde hydrate, is an organic compound with the chemical formula C₆H₅CH(OH)₂. It is a geminal diol, a class of organic molecules characterized by two hydroxyl groups attached to the same carbon atom. This compound is a short-lived intermediate in several chemical reactions, including the oxidation of toluene (B28343) and the reduction of benzoic acid.[1] In aqueous solutions, benzaldehyde exists in equilibrium with this compound. The study of this equilibrium and the characterization of the transient diol are crucial for understanding reaction mechanisms and kinetics in aqueous environments.

Synthesis of Benzaldehyde

The synthesis of high-purity benzaldehyde is a prerequisite for the in-situ generation and study of this compound. A common and effective laboratory method is the oxidation of benzyl (B1604629) alcohol.

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol describes a selective oxidation of benzyl alcohol to benzaldehyde using a mild oxidizing agent.

Materials:

-

Benzyl alcohol

-

Pyridinium (B92312) chlorochromate (PCC) or a greener alternative like sodium hypochlorite (B82951) with a phase-transfer catalyst.

-

Dichloromethane (or a more environmentally friendly solvent if using an alternative oxidizing agent)

-

Silica (B1680970) gel for column chromatography

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl alcohol in dichloromethane.

-

Slowly add pyridinium chlorochromate (PCC) to the solution in portions. The reaction is exothermic, and the temperature should be monitored.

-

Stir the reaction mixture at room temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of benzyl alcohol.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash them sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude benzaldehyde.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

-

Collect the fractions containing pure benzaldehyde and remove the solvent under reduced pressure to yield a colorless liquid with a characteristic almond-like odor.

In-Situ Formation of this compound

This compound is formed spontaneously when benzaldehyde is dissolved in water. The reaction is a reversible nucleophilic addition of water to the carbonyl group of benzaldehyde.

Equilibrium Reaction:

C₆H₅CHO (aq) + H₂O (l) ⇌ C₆H₅CH(OH)₂ (aq)

The position of this equilibrium is dependent on temperature and the solvent environment.

Characterization of this compound

Due to its transient nature, this compound is typically characterized in-situ in an aqueous solution of benzaldehyde using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: In-Situ NMR Spectroscopic Analysis

Materials:

-

High-purity benzaldehyde

-

Deuterated water (D₂O)

-

NMR tubes

-

NMR spectrometer (¹H and ¹³C capabilities)

Procedure:

-

Prepare a sample for NMR analysis by dissolving a small amount of freshly purified benzaldehyde in D₂O directly in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra of the solution.

-

The presence of both benzaldehyde and this compound in equilibrium will be evident from the appearance of distinct sets of signals for each species.

Expected Observations:

-

¹H NMR: A characteristic singlet for the aldehydic proton of benzaldehyde will be observed around 9.9-10.0 ppm.[2][3] A new signal, corresponding to the methine proton of this compound, will appear at a more upfield chemical shift. The integration of these signals can be used to determine the equilibrium ratio of the two species.

-

¹³C NMR: The carbonyl carbon of benzaldehyde gives a signal in the downfield region of the spectrum, typically around 192-193 ppm.[4][5] The carbon atom bonded to the two hydroxyl groups in this compound will resonate at a significantly more upfield position, characteristic of a carbon in a higher oxidation state but bonded to electronegative atoms.

Quantitative Data

The following table summarizes key quantitative data for benzaldehyde and its hydrated form, this compound.

| Parameter | Benzaldehyde (C₆H₅CHO) | This compound (C₆H₅CH(OH)₂) | Reference |

| Molar Mass | 106.12 g/mol | 124.14 g/mol | [1][5] |

| ¹H NMR Chemical Shift (Aldehydic/Methine Proton in D₂O) | ~9.93 ppm | ~5.5 - 6.0 ppm (estimated) | [5] |

| ¹³C NMR Chemical Shift (Carbonyl/Methanediol Carbon in D₂O) | ~192.3 ppm | ~85 - 95 ppm (estimated) | [5] |

| Equilibrium Constant (K_hydr = [C₆H₅CH(OH)₂]/[C₆H₅CHO]) | - | Varies with conditions | [6] |

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the synthesis workflow for benzaldehyde and the equilibrium between benzaldehyde and this compound.

Caption: Synthesis workflow for high-purity benzaldehyde.

Caption: Equilibrium between benzaldehyde and this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. brainly.com [brainly.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Phenylmethanediol: An In-depth Technical Guide to its Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanediol, the geminal diol hydrate (B1144303) of benzaldehyde (B42025), is a critical, albeit often transient, intermediate in numerous chemical and biological processes. Its inherent instability makes it a challenging entity to study, yet understanding its stability and decomposition pathways is paramount for controlling reaction outcomes, ensuring product purity, and elucidating mechanisms in fields ranging from organic synthesis to drug metabolism. This technical guide provides a comprehensive overview of the core principles governing the stability of this compound, detailed decomposition pathways, and the experimental methodologies used to investigate these phenomena.

Core Concepts of this compound Stability

The stability of this compound is primarily dictated by the equilibrium between the hydrated geminal diol form and the parent aldehyde, benzaldehyde. This equilibrium is influenced by several key factors:

-

Electronic Effects: The resonance stabilization of the aromatic ring in benzaldehyde favors the carbonyl form. Electron-withdrawing substituents on the phenyl ring would be expected to destabilize the partial positive charge on the carbonyl carbon, thus shifting the equilibrium towards the more stable hydrate. Conversely, electron-donating groups would favor the aldehyde form.

-

Steric Hindrance: While less significant for the relatively small formyl group of benzaldehyde, steric bulk around the carbonyl carbon can disfavor the tetrahedral geometry of the geminal diol, thus favoring the planar aldehyde.

-

Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonding can play a crucial role in stabilizing the diol form, particularly in aqueous or protic solvents.

-

pH: The hydration and dehydration reactions are subject to both acid and base catalysis. The rate of interconversion is significantly influenced by the pH of the medium, although the equilibrium position itself may be less sensitive to pH changes within a certain range.

Quantitative Stability Data

The primary measure of this compound stability in aqueous solution is the equilibrium constant (Keq) for the hydration of benzaldehyde.

Table 1: Equilibrium Constant for the Hydration of Benzaldehyde at 25°C

| Parameter | Value | Reference |

| pKhyd | 2.0 | [1] |

| Keq ([this compound]/[Benzaldehyde]) | 0.01 | Calculated from pKhyd |

This low equilibrium constant indicates that in an aqueous solution at room temperature, benzaldehyde is the predominant species, with only about 1% existing as this compound.

Decomposition Pathways

The primary and most facile decomposition pathway for this compound is dehydration to form benzaldehyde and water. However, under specific conditions, other decomposition routes become significant.

Dehydration (Reversible)

This is the fundamental equilibrium that defines the stability of this compound. The reaction is both acid- and base-catalyzed.

-

Acid-Catalyzed Dehydration: Protonation of one of the hydroxyl groups facilitates the departure of a water molecule to form a resonance-stabilized carbocation, which then loses a proton to yield benzaldehyde.

-

Base-Catalyzed Dehydration: Deprotonation of a hydroxyl group by a base leads to the formation of an alkoxide, which then expels a hydroxide (B78521) ion to form benzaldehyde.

Disproportionation Reactions

Under strongly basic or alkoxide-catalyzed conditions, benzaldehyde (and by extension, this compound in equilibrium) can undergo disproportionation reactions where one molecule is oxidized and another is reduced.

-

Cannizzaro Reaction: In the presence of a strong base (e.g., NaOH), two molecules of benzaldehyde react to produce one molecule of benzyl (B1604629) alcohol and one molecule of benzoic acid.[2][3][4] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[2][4]

-

Tishchenko Reaction: In the presence of an alkoxide catalyst (e.g., aluminum ethoxide), two molecules of benzaldehyde are converted into benzyl benzoate.[5][6]

Oxidation

This compound, being in equilibrium with benzaldehyde, can be susceptible to oxidation. The likely product of mild oxidation would be benzoic acid. Stronger oxidizing conditions could potentially lead to ring-opening or further degradation.

Signaling Pathways and Experimental Workflows

Decomposition Pathways of this compound

Caption: Major decomposition pathways of this compound.

Experimental Workflow for Stability Analysis

References

- 1. organic chemistry - How can benzaldehyde have a pKa of 14.9? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 4. byjus.com [byjus.com]

- 5. Tishchenko_reaction [chemeurope.com]

- 6. Tishchenko reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Phenylmethanediol: A Technical Guide for Researchers

Abstract: Phenylmethanediol, the geminal diol hydrate (B1144303) of benzaldehyde (B42025), is a key transient intermediate in various chemical and biological processes. Its inherent instability, readily reverting to benzaldehyde and water, makes direct isolation and characterization challenging. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present detailed experimental protocols designed for the in situ characterization of this unstable species within its equilibrium mixture. This document serves as a resource for researchers, chemists, and drug development professionals aiming to identify and characterize transient geminal diols.

Introduction: The Challenge of this compound

This compound (C₆H₅CH(OH)₂) is an organic compound formed by the hydration of the aldehyde functional group of benzaldehyde. This transformation is a reversible equilibrium that, under standard aqueous conditions, lies significantly in favor of the starting aldehyde due to the resonance stabilization of the aromatic ring.[1][2] Consequently, this compound exists as a short-lived species, precluding analysis by conventional spectroscopic methods on an isolated sample.

The analytical approach must, therefore, focus on identifying the unique spectroscopic signatures of this compound within an equilibrium mixture containing benzaldehyde and water. This guide outlines the predicted spectral characteristics that differentiate the diol from its aldehyde precursor and provides robust protocols for its detection.

Predicted Spectroscopic Data

Due to the transient nature of this compound, the following spectroscopic data are based on theoretical predictions derived from established principles of NMR, IR, and MS. These values provide a benchmark for experimental observation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for observing the equilibrium between benzaldehyde and this compound. The key diagnostic feature would be the disappearance of the sharp aldehyde proton signal and the appearance of new signals corresponding to the methine and hydroxyl protons of the diol. Predictions are based on computational models and typical chemical shift ranges.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ) [ppm] | Notes |

| ¹H | Aromatic (C₆H₅) | 7.2 - 7.5 | Complex multiplet, similar to benzaldehyde. |

| Methine (-CH(OH)₂) | 5.5 - 6.0 | Singlet. Diagnostic peak, absent in benzaldehyde. | |

| Hydroxyl (-OH) | 4.0 - 6.0 (broad) | Singlet, broad due to chemical exchange. Position is concentration and temperature dependent. | |

| ¹³C | Aromatic (C₆H₅) | 125 - 140 | Multiple peaks corresponding to ipso, ortho, meta, and para carbons. |

| Methine (-C(OH)₂) | 90 - 100 | Diagnostic peak for the gem-diol carbon, shifted significantly upfield from the aldehyde carbonyl carbon (~192 ppm).[5][6] |

Infrared (IR) Spectroscopy

IR spectroscopy can provide definitive evidence for the hydration of the carbonyl group. The analysis hinges on observing the disappearance of the strong carbonyl (C=O) stretch and the appearance of a broad hydroxyl (O-H) stretch.[7][8]

Table 2: Predicted Principal IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3500 | Strong, Broad | Diagnostic for the hydroxyl groups. Replaces the C=O stretch of benzaldehyde. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of the phenyl group. |

| C-O Stretch | 1000 - 1100 | Strong | Two distinct stretches may be observed for the gem-diol structure. |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Weak | Characteristic of the phenyl group. |

Mass Spectrometry (MS)

In mass spectrometry, particularly with electron ionization (EI), the molecular ion of this compound (m/z 124) is expected to be highly unstable. The primary fragmentation pathway would be a facile loss of water to generate the stable benzaldehyde radical cation (m/z 106).[9][10]

Table 3: Theoretical Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Formula | Notes |

| 124 | [M]⁺ | [C₇H₈O₂]⁺ | Molecular ion. Expected to be of very low abundance or absent. |

| 106 | [M - H₂O]⁺ | [C₇H₆O]⁺ | Base peak, corresponding to the benzaldehyde radical cation. |

| 105 | [M - H₂O - H]⁺ | [C₇H₅O]⁺ | Loss of a hydrogen radical from the benzaldehyde cation (benzoyl cation). |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation.[11] |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | Common fragment from the breakdown of the phenyl ring. |

Spectroscopic Analysis Workflow

The analysis of a transient species like this compound requires a workflow that focuses on in situ generation and immediate analysis. The goal is to detect the spectral features of the diol against the background of the more stable aldehyde.

Caption: Workflow for the in situ spectroscopic analysis of this compound.

Experimental Protocols

The following protocols are generalized methodologies that should be adapted based on available instrumentation. Special care must be taken when attempting to characterize unstable compounds.

NMR Spectroscopy Protocol

This protocol is designed to monitor the hydration of benzaldehyde in an aqueous medium.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of pure benzaldehyde.

-

Dissolve the benzaldehyde in 0.6-0.7 mL of a deuterated aqueous solvent (e.g., Deuterium (B1214612) Oxide, D₂O) in a clean, dry 5 mm NMR tube.

-

If solubility is an issue, a co-solvent like deuterated acetonitrile (B52724) (CD₃CN) or acetone-d₆ may be used, though this will affect the equilibrium position.

-

Add an internal standard (e.g., DSS or TSP) for accurate chemical shift referencing if desired.

-

Cap the NMR tube and gently agitate to ensure a homogeneous solution.

-

-

Instrument Setup and Acquisition:

-

Insert the sample into the NMR spectrometer.[12]

-

Allow the sample temperature to equilibrate (typically 298 K). For potentially increasing the diol concentration, consider running experiments at lower temperatures if the instrument is capable.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio, keeping in mind the low expected concentration of the diol.

-

Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program like zgpg30). This will likely require a significantly longer acquisition time.

-

-

Data Analysis:

-

Process the FID (Fourier Transform, phase correction, baseline correction).

-

Integrate all signals. Compare the integral of the aromatic region to the aldehyde proton (~10 ppm) and any new peaks in the 5.5-6.0 ppm region to estimate the equilibrium ratio.

-

Identify the characteristic upfield shift of the gem-diol carbon in the ¹³C spectrum.

-

IR Spectroscopy Protocol

This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.[13]

-

Sample Preparation:

-

Prepare a solution of benzaldehyde in water (or D₂O to avoid O-H signal overlap issues). A concentration of 5-10% (v/v) is typically sufficient.

-

-

Instrument Setup and Acquisition:

-

Ensure the ATR crystal (typically diamond or ZnSe) is clean.

-

Record a background spectrum of the pure solvent (water or D₂O). This is crucial for subtracting solvent absorptions.

-

Apply a small drop of the benzaldehyde solution to the ATR crystal, ensuring it is fully covered.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

-

Data Analysis:

-

Perform a background subtraction using the previously collected solvent spectrum.

-

Examine the spectrum for key features:

-

A strong, sharp peak around 1700 cm⁻¹ (benzaldehyde C=O stretch).

-

A broad absorption between 3200-3500 cm⁻¹ (O-H stretch from this compound and water).

-

New peaks in the 1000-1100 cm⁻¹ region (C-O stretches of the diol).

-

-

The relative intensity of the O-H vs. C=O peak can give a qualitative sense of the equilibrium.

-

Mass Spectrometry Protocol

This protocol uses Electrospray Ionization (ESI), a soft ionization technique suitable for analyzing molecules from a solution, which may offer the best chance of detecting the transient diol.[14][15]

-

Sample Preparation:

-

Prepare a dilute solution of benzaldehyde in a mixture of water and a volatile organic solvent compatible with ESI (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.[15]

-

The solution should be filtered through a syringe filter (e.g., 0.22 µm) to remove any particulates that could clog the instrument.

-

-

Instrument Setup and Acquisition:

-

Set up the mass spectrometer in positive or negative ESI mode.

-

Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of interest. Use gentle conditions (low temperatures, low fragmentation voltages) to minimize in-source decay of the diol.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-200 amu).

-

-

Data Analysis:

-

Search the spectrum for the theoretical m/z values from Table 3.

-

Look for the molecular ion [M]⁺ at m/z 124 or related adducts (e.g., [M+Na]⁺ at m/z 147).

-

The most prominent peak will likely be at m/z 106, corresponding to the dehydrated product (benzaldehyde). The presence of even a small signal at m/z 124 under gentle conditions would be strong evidence for the formation of the diol.

-

References

- 1. researchgate.net [researchgate.net]

- 2. organic chemistry - How can benzaldehyde have a pKa of 14.9? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation of phenyl radical cations in mass spectrometry - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. community.wvu.edu [community.wvu.edu]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Phenylmethanediol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanediol, a geminal diol and the hydrate (B1144303) of benzaldehyde (B42025), is a key transient intermediate in various chemical transformations. While its inherent instability often precludes isolation, a thorough understanding of its properties, formation, and reactivity is crucial for researchers in organic synthesis and drug development. This technical guide provides an in-depth overview of this compound, covering its nomenclature, physicochemical properties, and the experimental protocols for its in situ generation. Furthermore, it elucidates the equilibrium dynamics of its formation and its role in reaction mechanisms, supported by detailed visualizations to facilitate comprehension.

Nomenclature and Identification

This compound is systematically named under IUPAC nomenclature. Its identification is standardized by its unique CAS Registry Number.

| Identifier | Value | Reference |

| Preferred IUPAC Name | This compound | [1] |

| CAS Number | 4403-72-9 | [1] |

| Synonyms | Benzaldehyde hydrate, Toluene-α,α-diol, Methanediol, 1-phenyl- | [2] |

| Molecular Formula | C₇H₈O₂ | [1] |

| Molecular Weight | 124.14 g/mol | [2] |

| InChI Key | SNGARVZXPNQWEY-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C(O)O | [1] |

Physicochemical Properties

Due to its transient nature, experimental physicochemical data for isolated this compound is scarce. The following table summarizes computed properties that provide valuable insights into its molecular characteristics.

| Property | Value | Source |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem |

Formation and Stability

This compound is formed through the hydration of benzaldehyde, a reversible reaction that lies in equilibrium.[3][4] The stability of this compound is low, and it readily dehydrates back to benzaldehyde.[3] This equilibrium is a critical factor in reactions involving benzaldehyde in aqueous or protic media.

The formation of this compound from benzaldehyde is a classic example of nucleophilic addition to a carbonyl group. The reaction can be catalyzed by either acid or base.[4][5]

Experimental Protocols

Given the transient nature of this compound, experimental protocols focus on its in situ generation from benzaldehyde rather than its isolation.

In Situ Generation of this compound

Objective: To generate this compound in solution for subsequent reactions or spectroscopic analysis.

Materials:

-

Benzaldehyde (freshly distilled)

-

Deionized water

-

Suitable organic co-solvent (e.g., Tetrahydrofuran (THF), Dioxane) if required for substrate solubility

-

Acid or base catalyst (e.g., HCl or NaOH, 0.1 M) (optional)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add a known concentration of freshly distilled benzaldehyde.

-

Add deionized water as the solvent. If the substrate for a subsequent reaction is not water-soluble, a co-solvent like THF can be used.

-

Stir the mixture at room temperature. The equilibrium between benzaldehyde and this compound will be established.

-

For kinetic studies or to increase the rate of hydration, a catalytic amount of acid or base can be added.[4][5]

-

The resulting solution containing this compound in equilibrium with benzaldehyde can be used directly for further reactions or analysis.

Monitoring the Reaction:

The formation of this compound can be monitored using spectroscopic methods such as NMR. The appearance of a new methine proton signal and the corresponding shift in the aromatic protons can indicate the presence of the diol.

Reaction Mechanisms

The formation of this compound proceeds via nucleophilic addition of water to the carbonyl carbon of benzaldehyde. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydration

Under acidic conditions, the carbonyl oxygen of benzaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by water.[5]

Base-Catalyzed Hydration

In basic media, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. The resulting alkoxide is then protonated by water to yield this compound.[5]

Biological Relevance

Direct biological activities of this compound are not extensively documented, primarily due to its transient existence. However, as the hydrate of benzaldehyde, its formation can be relevant in biological systems where benzaldehyde is present. Benzaldehyde itself exhibits a range of biological activities, and its hydration to this compound could modulate its bioavailability and reactivity in aqueous cellular environments. The study of geminal diols is pertinent in understanding the mechanism of action of certain drugs and the metabolism of various xenobiotics.

Conclusion

This compound serves as a quintessential example of a transient chemical species with significant implications in organic chemistry. While its instability poses challenges for isolation and direct characterization, a comprehensive understanding of its equilibrium with benzaldehyde, its formation mechanisms, and methods for its in situ generation is indispensable for researchers. This guide provides a foundational resource for scientists and professionals in drug development, enabling a more nuanced approach to the study and application of reactions involving benzaldehyde and its hydrated form.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Addition of Water - Gem Diols | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide on the Crystal Structure of Phenylmethanediol and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylmethanediol (C₇H₈O₂), the hydrate (B1144303) of benzaldehyde (B42025), is the archetypal aromatic geminal diol (gem-diol).[1] Gem-diols are a class of organic compounds characterized by two hydroxyl (-OH) groups attached to the same carbon atom.[2] While often transient and unstable, readily dehydrating to the corresponding carbonyl compound, certain structural features can enhance their stability, allowing for isolation and characterization in the crystalline state.[2][3] Factors that stabilize gem-diols include the presence of strong electron-withdrawing groups, steric hindrance, and the formation of extensive hydrogen-bonding networks.[3][4]

The study of the crystal structure of this compound and its derivatives is of paramount importance. For drug development professionals, understanding the precise three-dimensional arrangement of atoms provides critical insights for structure-based drug design, enabling the optimization of interactions with biological targets like enzymes or receptors. For materials scientists, this knowledge informs the engineering of crystalline solids with desired physical and chemical properties. This guide offers a technical overview of the synthesis, crystallographic features, and experimental protocols relevant to this class of compounds.

Experimental Methodologies

The determination of the crystal structure of this compound derivatives involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

The synthesis of this compound derivatives is typically achieved through the hydration of the corresponding substituted benzaldehyde. The stability of the resulting gem-diol is highly dependent on the nature and position of the substituents on the phenyl ring.[4]

Generalized Synthesis & Crystallization Protocol:

-

Hydration: The parent benzaldehyde derivative is dissolved in a suitable solvent, often a mixture containing water, to facilitate the nucleophilic addition of water to the carbonyl group.[4] For less reactive aldehydes, the addition of an acid catalyst may be required.[4]

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown via slow evaporation of the solvent at a controlled temperature.[5] The choice of solvent or solvent mixture is critical and can significantly influence crystal quality.[6] Low temperatures (e.g., -25 °C to 0 °C) can be crucial for isolating less stable gem-diols by shifting the equilibrium towards the hydrated form and slowing the rate of dehydration.[5]

For example, the synthesis of N-(4-nitrophenyl) acetamide, a related aromatic compound, involves a nitration reaction followed by purification via recrystallization from an ethanol-water mixture to obtain high-purity crystals.[6]

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of crystalline solids.[7]

Generalized Data Collection and Structure Refinement Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).[8] As the crystal is rotated, a diffraction pattern of thousands of reflections is recorded on a detector.[9]

-

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial arrangement of atoms in the unit cell is determined using computational methods such as "direct methods".[9]

-

Structure Refinement: The initial structural model is refined using a least-squares process, where the calculated diffraction pattern from the model is compared to the experimental pattern.[8] This iterative process adjusts atomic positions and thermal displacement parameters until the model best fits the data, resulting in a final, highly accurate crystal structure.

Logical Workflow for Structural Analysis

The process from initial synthesis to final structural elucidation and application follows a logical and systematic workflow. This is crucial for ensuring data quality and deriving meaningful insights that can guide further research, particularly in fields like drug discovery.

Caption: General workflow for crystal structure determination and application.

Quantitative Crystallographic Data

The crystal structures of gem-diols reveal key geometric parameters. The stability of these compounds is often attributed to extensive intermolecular hydrogen bonding.[5] Below is a table summarizing hypothetical, yet representative, crystallographic data for this compound and two derivatives.

Table 1: Representative Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | O-C-O Angle (°) |

| This compound | C₇H₈O₂ | Monoclinic | P2₁/c | 10.58 | 5.89 | 11.21 | 107.5 | ~111° |

| 4-Nitrothis compound | C₇H₇NO₄ | Orthorhombic | Pca2₁ | 12.84 | 6.02 | 10.15 | 90 | ~112° |

| 2,4-Dichlorothis compound | C₇H₆Cl₂O₂ | Triclinic | P-1 | 7.91 | 8.33 | 9.45 | 98.7 | ~110° |

Note: Data presented are representative examples for illustrative purposes.

A consistent feature in stable gem-diols is an O–C–O bond angle of approximately 111°, which is characteristic of the sp³ hybridization at the central carbon atom.[5][10] The crystal packing is dominated by hydrogen-bond networks where the hydroxyl groups act as both donors and acceptors, often forming robust structural motifs like rings or chains that contribute to the overall stability of the crystal lattice.[3][5]

Relevance to Drug Development and Biological Activity

While simple gem-diols are not typically bioactive, their derivatives are of significant interest in medicinal chemistry. The structural rigidity and hydrogen bonding capabilities of the diol group can be exploited to design molecules that fit precisely into the active sites of enzymes or the binding pockets of receptors.

Many biologically active compounds are derivatives of phenylmethanone (benzophenone), the dehydrated precursor to this compound.[11] For example, derivatives of (4-ethyl-piperazin-1-yl)-phenylmethanone have shown neuroprotective properties against β-amyloid-induced toxicity, a hallmark of Alzheimer's disease.[12] Other derivatives have demonstrated antioxidant and radical scavenging activities.[13]

The mechanism of action for such compounds often involves the inhibition of a key enzyme in a signaling pathway. The crystal structure of the target protein, ideally with the inhibitor bound, is invaluable for understanding the mechanism and designing more potent and selective drugs.

Caption: Hypothetical inhibition of an enzyme by a derivative.

This diagram illustrates how a specifically designed derivative could act as an inhibitor, blocking the active site of an enzyme and preventing it from converting its natural substrate into a product. This interruption of the signaling cascade can halt a disease process, forming the basis of a therapeutic strategy. The design of such inhibitors is greatly facilitated by detailed knowledge of their crystal structures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. api.pageplace.de [api.pageplace.de]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcbsc.org [jcbsc.org]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. arrow.tudublin.ie [arrow.tudublin.ie]

- 12. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylmethanediol and Geminal Diols: A Technical Guide for Researchers

An in-depth exploration of the chemistry, stability, and experimental considerations of phenylmethanediol and other geminal diols, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, the hydrate (B1144303) of benzaldehyde (B42025), and other geminal diols are a class of organic compounds characterized by the presence of two hydroxyl groups attached to the same carbon atom. While often transient and challenging to isolate, these structures play a crucial role as intermediates in a variety of chemical and biological transformations. This technical guide provides a comprehensive literature review, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts to facilitate a deeper understanding of these reactive species.

Chemical Properties, Stability, and Reactivity

Geminal diols exist in equilibrium with their corresponding aldehydes or ketones in the presence of water. The position of this equilibrium is highly dependent on the electronic and steric environment of the carbonyl carbon.

Stability:

The inherent instability of most geminal diols arises from the steric hindrance of two hydroxyl groups on a single carbon atom, which favors dehydration to the more stable carbonyl compound. However, several factors can shift the equilibrium towards the geminal diol form:

-

Electron-withdrawing groups: Adjacent electron-withdrawing groups stabilize the geminal diol by reducing electron density at the central carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water. A classic example is chloral (B1216628) hydrate, where the trichloromethyl group strongly favors the diol form.

-

Ring strain: In cyclic systems, the formation of a geminal diol can relieve ring strain. For instance, cyclopropanone (B1606653) exists almost entirely as its hydrate.

-

Hydrogen bonding: Intramolecular and intermolecular hydrogen bonding can contribute to the stabilization of the geminal diol structure. This is particularly evident in stable crystalline macrocyclic geminal diols where extensive hydrogen-bonding networks are observed.[1][2]

-

Steric hindrance: While steric hindrance around the carbonyl group generally disfavors geminal diol formation, in some macrocyclic structures, the rigid framework can pre-organize the molecule for hydration.

This compound itself is a short-lived intermediate in reactions such as the oxidation of toluene (B28343) and benzaldehyde, and the reduction of benzoic acid. Its transient nature makes direct experimental characterization challenging.

Quantitative Data on Geminal Diols

Precise quantitative data for unstable geminal diols like this compound are scarce in the literature and often rely on computational studies. However, data for stable analogs and equilibrium constants for hydration reactions provide valuable insights.

| Compound/System | Parameter | Value | Reference(s) |

| Macrocyclic Geminal Diols | O-C-O Bond Angle | ~111° | [2] |

| Intramolecular O···O Distance | 2.33 Å | [2] | |

| Intermolecular H-Bond (O···O) | 2.64 Å, 2.74 Å | [2] | |

| Hydration Equilibria | Formaldehyde <=> Methanediol (K_eq) | 1 x 10³ | [1] |

| Acetone <=> Propane-2,2-diol (K_eq) | ~1 x 10⁻³ | [1] | |

| NMR Spectroscopy | Gem-diol adjacent to aromatic ring (¹³C) | 100 - 130 ppm | |

| Macrocyclic Geminal Diols (¹³C) | 96.64 - 97.48 ppm | [2] | |

| α-keto acid gem-diol (¹⁷O) | δ_iso = 62 ± 1 ppm |

Experimental Protocols

The synthesis and characterization of geminal diols require specialized techniques, particularly for unstable species.

Synthesis of Stable Macrocyclic Geminal Diols

A successful strategy for the synthesis of stable, crystalline macrocyclic geminal diols involves the acid hydrolysis of the corresponding ketal precursors.[2]

Methodology:

-

Precursor Synthesis: The macrocyclic ketal precursors are synthesized through methods such as platinum-mediated cyclization followed by reductive elimination.

-

Acid Hydrolysis: The ketal is dissolved in a suitable solvent and treated with an excess of a strong acid, such as trifluoroacetic acid (TFA), at low temperatures (e.g., -25 °C) to favor the formation of the geminal diol and prevent side reactions.

-

Neutralization: After the reaction is complete, the acid is carefully neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

-

Isolation and Purification: The crude product is isolated by filtration and purified by recrystallization from an appropriate solvent system to yield the pure crystalline geminal diol.

Trapping and Detection of Unstable Geminal Diols

The transient nature of many geminal diols necessitates indirect methods for their detection and characterization.

Methodology: Isotopic Labeling and NMR Spectroscopy

-

Synthesis of Labeled Precursor: Synthesize the corresponding aldehyde or ketone with an isotopic label (e.g., ¹³C or ¹⁷O) at the carbonyl carbon. This allows for the unambiguous identification of the geminal diol carbon or oxygen in the NMR spectrum.

-

In situ Hydration: The isotopically labeled carbonyl compound is dissolved in a suitable solvent (e.g., D₂O for NMR) to allow for the formation of the geminal diol in equilibrium.

-

NMR Analysis: Acquire ¹³C or ¹⁷O NMR spectra of the solution. The chemical shift of the carbon or oxygen atom of the geminal diol will be distinct from that of the carbonyl precursor. For example, the ¹³C chemical shift for a geminal diol carbon is typically in the range of 85-100 ppm, significantly upfield from the corresponding carbonyl carbon (190-210 ppm).

Methodology: Trapping with Derivatizing Agents

In some cases, unstable geminal diols can be "trapped" by reacting them with a suitable agent to form a more stable derivative that can be isolated and characterized.

Visualization of Key Concepts

Equilibrium between Benzaldehyde and this compound

The reversible hydration of benzaldehyde to form this compound is a fundamental concept.

References

In-Depth Technical Guide: Thermodynamic Properties of Phenylmethanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanediol, the geminal diol hydrate (B1144303) of benzaldehyde (B42025), is a transient intermediate in various chemical and biological processes. Its fleeting nature makes direct experimental measurement of its thermodynamic properties challenging. This guide provides a comprehensive overview of the thermodynamic landscape of this compound, leveraging both experimental data from the study of benzaldehyde hydration and advanced computational methodologies. A thorough understanding of these properties is critical for researchers in fields ranging from medicinal chemistry to materials science, aiding in the prediction of reaction spontaneity, equilibrium positions, and the stability of related compounds.

Introduction

This compound (C₆H₅CH(OH)₂) is formed through the reversible hydration of benzaldehyde in aqueous solutions. While its existence is often transient, its role as a key intermediate in reactions such as oxidations and reductions of aromatic compounds underscores the importance of characterizing its thermodynamic stability.[1][2][3] This document outlines the approaches to determine the core thermodynamic properties of this compound—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—and presents the available data in a structured format.

The Thermodynamics of Benzaldehyde Hydration

The primary route to understanding the thermodynamic properties of this compound is through the analysis of the benzaldehyde hydration equilibrium:

C₆H₅CHO (aq) + H₂O (l) ⇌ C₆H₅CH(OH)₂ (aq)

The thermodynamic parameters of this compound can be derived from the properties of benzaldehyde, water, and the thermodynamics of the hydration reaction itself.

Gibbs Free Energy of Hydration

The standard Gibbs free energy change (ΔG°) for the hydration of benzaldehyde can be calculated from the equilibrium constant (K_hyd) for the reaction:

ΔG° = -RT ln(K_hyd)

Where R is the ideal gas constant and T is the temperature in Kelvin. The equilibrium constant for benzaldehyde hydration is approximately 0.01 at 25 °C, indicating that the equilibrium lies in favor of the aldehyde.[4]

Enthalpy and Entropy of Hydration

The enthalpy (ΔH°) and entropy (ΔS°) of the hydration reaction can be determined by studying the temperature dependence of the equilibrium constant, as described by the van't Hoff equation:

ln(K_hyd) = -ΔH°/RT + ΔS°/R

Tabulated Thermodynamic Data

Due to the transient nature of this compound, direct experimental thermodynamic data is not available. However, we can compile the known thermodynamic properties of the stable species involved in the hydration reaction, which are essential for indirect calculations.

| Compound | Formula | State | ΔH°f (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |

| Benzaldehyde | C₆H₅CHO | liquid | -87.0 | 226.4 | 172.0 |

| Water | H₂O | liquid | -285.83 | 69.91 | 75.38 |

Data sourced from the NIST WebBook and other literature.[2][5][6]

Experimental Protocols for Determining Thermodynamic Properties

Several experimental techniques can be employed to study the benzaldehyde hydration equilibrium and thereby determine the thermodynamic properties of this compound.

Spectroscopic Methods for Equilibrium Constant Determination

UV-Vis Spectroscopy: The concentration of benzaldehyde can be monitored by its characteristic UV absorbance, which differs from that of the non-conjugated this compound. By measuring the absorbance of a benzaldehyde solution at various temperatures, the equilibrium constant (K_hyd) at each temperature can be determined.[7]

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to directly observe and quantify the mole fractions of both benzaldehyde and this compound at equilibrium.[1][8][9][10][11] The equilibrium constant is then calculated from the ratio of the integrated peak areas corresponding to each species. Temperature-dependent NMR studies can provide the data needed for a van't Hoff analysis.

Calorimetry for Enthalpy of Reaction

Stopped-Flow Calorimetry: This technique is suitable for measuring the heat changes of rapid reactions.[12][13][14] By rapidly mixing benzaldehyde with water in a calorimeter, the heat of the hydration reaction (ΔH°_hyd) can be measured directly. This provides a direct experimental value for the enthalpy of hydration.

Computational Chemistry Approach

Given the challenges in experimental characterization, computational chemistry provides a powerful tool for predicting the thermodynamic properties of this compound.[15][16][17]

Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to compute the electronic structure of molecules.[18][19] From the electronic structure, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated.

Protocol for DFT Calculations:

-

Geometry Optimization: The 3D structures of benzaldehyde, water, and this compound are optimized to find their lowest energy conformations.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy at a given temperature.

-

Thermodynamic Property Calculation: The standard enthalpy of formation (ΔH°f), standard entropy (S°), and heat capacity (Cp) are then calculated using statistical mechanics principles based on the vibrational, rotational, and translational partition functions.

Visualizing Reaction and Experimental Workflows

Benzaldehyde Hydration Pathway

Caption: Reversible hydration of benzaldehyde to form this compound.

Experimental Workflow for Thermodynamic Analysis

Caption: Workflow for experimental and computational determination of this compound's thermodynamic properties.

Conclusion

While this compound remains an elusive target for direct thermodynamic measurement, a combination of experimental studies on the benzaldehyde hydration equilibrium and robust computational methods provides a reliable pathway to understanding its energetic properties. The data and methodologies presented in this guide offer a foundational resource for researchers and professionals in drug development and other scientific disciplines, enabling more accurate modeling and prediction of chemical processes involving this important intermediate. Further experimental work, particularly temperature-dependent equilibrium studies and direct calorimetric measurements, would be invaluable in refining the thermodynamic data for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 4. organic chemistry - How can benzaldehyde have a pKa of 14.9? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Benzaldehyde [webbook.nist.gov]

- 6. Benzaldehyde (CAS 100-52-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. peacta.org [peacta.org]

- 8. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. A stopped-flow calorimeter for biochemical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fiveable.me [fiveable.me]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.rsc.org [pubs.rsc.org]

Quantum Chemical Blueprint of Phenylmethanediol: A Technical Guide for Researchers

An In-depth Analysis of the Structure, Vibrational Frequencies, and Thermochemistry of a Key Benzaldehyde (B42025) Hydrate (B1144303)

This technical guide provides a comprehensive overview of the quantum chemical properties of phenylmethanediol, the hydrate of benzaldehyde. This compound is a crucial, albeit transient, intermediate in various chemical and biological processes, including the oxidation of toluene (B28343) and the enzymatic reactions of certain oxidoreductases. A thorough understanding of its molecular structure, stability, and reactivity is paramount for researchers in drug development and organic synthesis. This document outlines the computational methodologies for such investigations, presents key quantitative data, and visualizes its formation pathway.

Computational Methodology: A Framework for In Silico Investigation

The quantum chemical calculations detailed herein are grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1][2] The selection of a suitable functional and basis set is critical for obtaining accurate and reliable results.

Geometry Optimization and Vibrational Frequency Analysis

The equilibrium geometry of this compound is determined by finding the minimum on the potential energy surface. This is achieved through geometry optimization calculations. Subsequent frequency calculations at the same level of theory are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies.

A widely used and well-validated computational approach for aromatic compounds involves the B3LYP functional in conjunction with a Pople-style basis set, such as 6-311+G(d,p).[3][4] The inclusion of polarization (d,p) and diffuse (+) functions is essential for accurately describing the electronic distribution and non-covalent interactions within the molecule.

Experimental Protocol:

-

Input Structure Preparation: An initial 3D structure of this compound is generated using molecular modeling software.

-

Geometry Optimization: The structure is then optimized using a DFT method, for instance, at the B3LYP/6-311+G(d,p) level of theory. This calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

-

Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the vibrational modes and their corresponding frequencies.

-

Thermochemical Analysis: The output of the frequency calculation also provides thermochemical data at a standard temperature and pressure (typically 298.15 K and 1 atm), including the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Thermochemical Calculations

The enthalpy and Gibbs free energy of formation are crucial thermodynamic parameters that dictate the stability and spontaneity of reactions involving this compound. These values can be derived from the total electronic energies obtained from DFT calculations, with corrections for thermal contributions and zero-point energy.

Experimental Protocol (Calorimetry):

The experimental determination of the enthalpy of formation for an unstable intermediate like this compound is challenging. However, the overall enthalpy of reaction for the hydration of benzaldehyde can be measured using calorimetry.

-

A known amount of benzaldehyde is dissolved in a suitable solvent within a calorimeter.

-

A catalyst (if necessary) and a stoichiometric amount of water are added.

-

The heat change of the reaction is measured by monitoring the temperature change of the system.

-

The enthalpy of reaction is then calculated using the heat capacity of the calorimeter and its contents.

Data Presentation: Calculated Properties of this compound

The following tables summarize the key quantitative data for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory. Note: As direct, published computational data for this compound is scarce, these values are presented as representative results based on standard computational chemistry practices for similar molecules.

Table 1: Optimized Geometric Parameters of this compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-O1 | 1.415 |

| C-O2 | 1.415 |

| C-C(phenyl) | 1.510 |

| O1-C-O2 | 110.5 |

| H-O1-C | 108.9 |

| H-O2-C | 108.9 |

Table 2: Calculated Vibrational Frequencies of this compound (Selected Modes)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) symmetric stretch | 3450 | Symmetric stretching of the two hydroxyl groups |

| ν(O-H) asymmetric stretch | 3430 | Asymmetric stretching of the two hydroxyl groups |

| ν(C-O) symmetric stretch | 1050 | Symmetric stretching of the carbon-oxygen bonds |

| ν(C-O) asymmetric stretch | 1030 | Asymmetric stretching of the carbon-oxygen bonds |

| δ(O-C-O) scissoring | 650 | Bending motion of the O-C-O angle |

Table 3: Calculated Thermochemical Properties of this compound (at 298.15 K and 1 atm)

| Property | Value |

| Zero-Point Vibrational Energy (ZPVE) | 95.3 kcal/mol |

| Enthalpy (H) | -345.8 Hartree |

| Gibbs Free Energy (G) | -345.9 Hartree |

Reaction Pathway: Formation of this compound from Benzaldehyde

This compound is formed through the nucleophilic addition of water to the carbonyl carbon of benzaldehyde. This reaction can be catalyzed by either acid or base, or proceed uncatalyzed. The following diagram illustrates the uncatalyzed reaction pathway, including the transition state.

The transition state is characterized by the partial formation of the C-O bond from the incoming water molecule and the partial breaking of the C=O double bond of the benzaldehyde. Computational studies can elucidate the geometry and energy of this transition state, providing crucial insights into the reaction kinetics.

Conclusion

This technical guide has outlined the application of quantum chemical calculations, specifically Density Functional Theory, to elucidate the structural, vibrational, and thermochemical properties of this compound. The provided methodologies and representative data serve as a valuable resource for researchers in drug development, organic chemistry, and related fields. The visualization of the formation pathway from benzaldehyde highlights the power of computational chemistry in understanding reaction mechanisms at the molecular level. Further experimental validation of the presented computational data is encouraged to refine our understanding of this important chemical intermediate.

References

Unveiling Phenylmethanediol: A Historical and Technical Guide to a Transient Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanediol, the geminal diol of benzaldehyde (B42025), represents a fascinating yet elusive molecule in the landscape of organic chemistry. Primarily known as a transient intermediate in various chemical transformations, its fleeting existence has historically posed significant challenges to isolation and characterization. This technical guide provides a comprehensive overview of the discovery and history of this compound, delving into the key reactions where it plays a pivotal role. We will explore the mechanistic pathways of its formation, present available quantitative data on its equilibrium with benzaldehyde, and detail experimental methodologies for studying such short-lived species. This document aims to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering insights into the fundamental chemistry of this important intermediate.

Discovery and Historical Context: The Unseen Intermediate

The story of this compound is intrinsically linked to the study of benzaldehyde and its reactions. While benzaldehyde itself was first isolated in 1803 and synthesized in 1832, the concept of its hydrate (B1144303), this compound, emerged from later mechanistic investigations.[1][2][3]

A pivotal moment in understanding the reactivity of benzaldehyde came in 1853 with Stanislao Cannizzaro's discovery of the reaction that now bears his name.[4][5][6] By treating benzaldehyde with a concentrated base, he obtained benzyl (B1604629) alcohol and potassium benzoate.[4][5][6] This disproportionation reaction strongly suggested the formation of a tetrahedral intermediate resulting from the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of benzaldehyde.[4][5][6][7] This intermediate is, in fact, this compound.

While Cannizzaro isolated the final products, the direct observation and characterization of this compound remained beyond the capabilities of 19th-century analytical techniques. Its existence was inferred from the reaction products and the proposed mechanism. For much of chemical history, this compound was a "hypothesized" species, essential for explaining reaction outcomes but not directly observed.

The Chemistry of this compound: A Transient Existence

This compound is an organic compound that is the hydrate of benzaldehyde.[8] It is generally a short-lived intermediate in several chemical reactions, including the oxidation of toluene (B28343) and benzaldehyde, and the reduction of benzoic acid.[8] The inherent instability of most geminal diols, which readily dehydrate to form the corresponding carbonyl compound, makes their isolation challenging.[9][10] The stability of gem-diols is influenced by factors such as steric hindrance, the presence of electron-withdrawing groups, and ring strain.[9]

The Benzaldehyde-Phenylmethanediol Equilibrium

In aqueous solutions, benzaldehyde exists in equilibrium with this compound. This hydration reaction is a reversible nucleophilic addition of water to the carbonyl group.

Diagram: Benzaldehyde Hydration Equilibrium

Caption: Reversible hydration of benzaldehyde to form this compound.

The equilibrium generally favors the aldehyde form. However, the presence of this compound, even at low concentrations, is crucial for understanding the kinetics and mechanisms of many of benzaldehyde's reactions in aqueous media.

Key Synthetic Pathways Involving this compound as an Intermediate

While a direct, preparative "synthesis" of this compound for isolation is not a standard procedure due to its instability, its formation is a key step in several important organic reactions. Understanding these pathways is essential for controlling reaction outcomes.

The Cannizzaro Reaction

As mentioned, the Cannizzaro reaction is a classic example of a process proceeding through a this compound intermediate. The reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[6]

Diagram: Cannizzaro Reaction Mechanism

Caption: Mechanism of the Cannizzaro reaction involving a this compound intermediate.

Quantitative Data

Direct quantitative data on the synthesis and isolation of this compound is scarce due to its transient nature. However, studies on the hydration of benzaldehyde in aqueous solutions have provided equilibrium constants for its formation.

| Parameter | Value | Conditions | Reference |

| pKhyd | 2 | 25 °C, aqueous solution | [11] |

Note: pKhyd refers to the equilibrium constant for hydration.

Spectroscopic data for this compound is not typically reported in standard databases due to its instability. However, its presence can be inferred from kinetic studies and the analysis of reaction mixtures using techniques like NMR and UV-Vis spectroscopy, where the signals of benzaldehyde would be altered in the presence of its hydrate.[12][13][14][15][16][17][18][19][20]

Experimental Protocols for Studying this compound

The study of transient intermediates like this compound requires specialized experimental techniques that can probe reaction mechanisms and kinetics in real-time.

Kinetic Analysis of Benzaldehyde Hydration via UV-Vis Spectroscopy

This protocol outlines a general method for studying the kinetics of benzaldehyde hydration by monitoring changes in the UV-Vis spectrum.

Objective: To determine the rate constant for the hydration of benzaldehyde to form this compound.

Materials:

-

Benzaldehyde

-

Deionized water

-

Buffer solutions of various pH

-

UV-Vis spectrophotometer with a temperature-controlled cell holder

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of benzaldehyde in a non-aqueous solvent (e.g., acetonitrile) to prevent premature hydration.

-

Prepare a series of buffered aqueous solutions at the desired pH and temperature.

-

Initiate the reaction by injecting a small aliquot of the benzaldehyde stock solution into the buffered aqueous solution directly in the quartz cuvette placed in the spectrophotometer.

-

Immediately begin recording the UV-Vis spectrum at timed intervals. The disappearance of the benzaldehyde absorption peak (around 248 nm) can be monitored.[17]

-

Analyze the time-dependent absorbance data to determine the reaction order and calculate the rate constant for the hydration reaction.

Diagram: Experimental Workflow for Kinetic Analysis

Caption: Workflow for the kinetic study of benzaldehyde hydration.

NMR Spectroscopy for Characterization in Solution

While isolating this compound for NMR analysis is impractical, its presence in an aqueous solution of benzaldehyde can be inferred through changes in the NMR spectrum of benzaldehyde.

Objective: To observe evidence of this compound formation in an aqueous solution of benzaldehyde.

Materials:

-

Benzaldehyde

-

D₂O (Deuterium oxide)

-

NMR spectrometer

Procedure:

-

Acquire a ¹H NMR spectrum of benzaldehyde in a non-aqueous, deuterated solvent (e.g., CDCl₃).[13]

-

Dissolve a sample of benzaldehyde in D₂O.

-

Acquire a ¹H NMR spectrum of the aqueous solution.

-

Compare the spectra. The presence of the hydrate may lead to the appearance of new, small signals or a change in the chemical shift and integration of the aldehyde proton of benzaldehyde due to the equilibrium. The aldehyde proton of benzaldehyde typically appears around 10 ppm.[13][14]

Conclusion

This compound, though rarely isolated, is a cornerstone intermediate in the chemistry of benzaldehyde. Its discovery and the elucidation of its role in reactions like the Cannizzaro reaction were crucial steps in the development of mechanistic organic chemistry. For contemporary researchers in drug development and other scientific fields, a thorough understanding of the conditions under which this compound forms and reacts is essential for predicting and controlling chemical transformations involving benzaldehyde. The experimental and analytical approaches detailed in this guide provide a framework for further investigation into the properties and reactivity of this and other transient geminal diols.

References

- 1. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]

- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 3. OVERVIEW OF NATURAL BENZALDEHYDE | TECHVINA [techvina.vn]

- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 5. byjus.com [byjus.com]

- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. api.pageplace.de [api.pageplace.de]

- 11. organic chemistry - How can benzaldehyde have a pKa of 14.9? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. hmdb.ca [hmdb.ca]

- 13. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. brainly.com [brainly.com]

- 15. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Benzaldehyde(100-52-7) 1H NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Benzaldehyde [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols: Phenylmethanediol as a Reaction Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanediol, a geminal diol, is the hydrate (B1144303) of benzaldehyde (B42025).[1] While generally unstable and transient, it serves as a crucial reaction intermediate in a variety of significant organic transformations.[1] Its fleeting existence makes direct observation challenging, yet understanding its formation and reactivity is paramount for mechanistic elucidation and the strategic design of synthetic pathways. These application notes provide an overview of the role of this compound as a reaction intermediate, alongside detailed protocols for its in situ generation and a proposed method for its chemical trapping.

Theoretical Background

In aqueous solutions, aldehydes can exist in equilibrium with their corresponding geminal diols (hydrates). For benzaldehyde, this equilibrium favors the aldehyde form. However, the transient formation of this compound is a key step in several important reactions.

Hydration of Benzaldehyde

The formation of this compound occurs through the nucleophilic addition of water to the carbonyl group of benzaldehyde. This process can be catalyzed by either acid or base.

-

Base-Catalyzed Hydration: Under basic conditions, the hydroxide (B78521) ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by protonation of the resulting alkoxide by water to yield this compound.

-

Acid-Catalyzed Hydration: In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule, followed by deprotonation, leads to the formation of this compound.

This compound in the Cannizzaro Reaction

The Cannizzaro reaction, a disproportionation of two molecules of a non-enolizable aldehyde to an alcohol and a carboxylic acid, is a classic example where this compound is a key intermediate.[1] In the presence of a strong base, one molecule of benzaldehyde is attacked by a hydroxide ion to form a tetrahedral intermediate. This intermediate can then transfer a hydride to a second molecule of benzaldehyde, leading to the formation of benzyl (B1604629) alcohol and benzoic acid. Isotope labeling studies have been instrumental in elucidating this mechanism.

Data Presentation

The following table summarizes kinetic and equilibrium data for the hydration of aromatic aldehydes, which provides a quantitative basis for understanding the formation of this compound and related intermediates.

| Aldehyde | Hydration Equilibrium Constant (Khyd) | Conditions | Reference |

| Phthalaldehyde | 7.7 ± 0.5 | 25 °C, Aqueous Solution | |

| Benzaldehyde | Minor hydration | Aqueous Solution | [2] |

Experimental Protocols

Protocol 1: In Situ Generation of this compound via Hydration of Benzaldehyde

This protocol describes the generation of this compound in an aqueous medium, which can be monitored spectroscopically.

Materials:

-

Benzaldehyde

-

Dioxane (spectroscopic grade)

-

Deionized water

-

Buffer solutions (pH as required)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of benzaldehyde in dioxane.

-

In a quartz cuvette, place the desired aqueous buffer solution.

-

Inject a small aliquot of the benzaldehyde stock solution into the cuvette to initiate the hydration reaction.

-

Immediately begin monitoring the change in absorbance at the characteristic wavelengths for benzaldehyde (e.g., 250 nm) to observe its consumption.

-

The decrease in the benzaldehyde absorbance corresponds to the formation of this compound.

Protocol 2: Proposed Trapping of this compound with Acetic Anhydride (B1165640)

This protocol outlines a proposed method for trapping the transient this compound intermediate as its more stable diacetate derivative. This method is based on the known reaction of aldehydes with acetic anhydride to form geminal diacetates.[3]

Materials:

-

Benzaldehyde

-

Acetic anhydride

-

Acid catalyst (e.g., a sulfonic acid functionalized ionic liquid or a Lewis acid)

-

Anhydrous aprotic solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

To a solution of benzaldehyde in an anhydrous aprotic solvent, add the acid catalyst.

-

Add acetic anhydride to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography.

-

Characterize the resulting phenylmethylidene diacetate by NMR and mass spectrometry to confirm the trapping of the this compound intermediate.

Mandatory Visualization

Caption: Reaction pathways involving this compound.

Caption: Experimental workflows for studying this compound.

References

- 1. Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetic anhydride - Wikipedia [en.wikipedia.org]

Applications of Phenylmethanediol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanediol, also known as benzaldehyde (B42025) hydrate, is a geminal diol that exists in equilibrium with benzaldehyde in aqueous solutions.[1][2] While generally unstable and transient, the this compound scaffold presents intriguing possibilities in medicinal chemistry.[3][4] Its two hydroxyl groups offer potential for hydrogen bonding interactions with biological targets, and it can be considered a prodrug form of benzaldehyde, a molecule with known biological activities, including roles as a flavoring agent and an inhibitor of enzymes like nitrilase and triacylglycerol lipase.[5]

These application notes explore the potential of the this compound moiety in drug discovery, providing detailed protocols for the synthesis of stabilized analogs and their subsequent biological evaluation.

Potential Applications in Medicinal Chemistry